![molecular formula C9H7ClF3N3O B2914154 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride CAS No. 2243507-24-4](/img/structure/B2914154.png)
6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions. One notable method is the regioselective intramolecular cyclization of a novel precursor, (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalkene. The yield of the final product ranges from 22% to 87% .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Biological Activities
6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one hydrochloride and its derivatives have been explored for various biological activities. The compound has served as a core structure for synthesizing a range of derivatives with potential antimicrobial, anthelmintic, and anticancer properties. For instance, peptide derivatives of iodoquinazolinones/nitroimidazoles exhibited antimicrobial and anthelmintic activities against pathogenic microbes and earthworm species, showing the versatility of the quinazolinone core in drug design (R. Dahiya, Anil Kumar, R. Yadav, 2008). Similarly, the synthesis of novel quinazolinone derivatives demonstrated antimicrobial activity, highlighting the compound's potential in addressing bacterial resistance (Mahmoud R. Akl, S. El-Sayed, K. Saied, 2017).
Anticancer Research
The quinazolinone framework has been instrumental in developing anticancer agents. A study on 2,3,7-trisubstituted quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity illustrates the compound's utility in cancer treatment. These derivatives showed remarkable activity against CNS cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (M. Noolvi, H. Patel, 2013). Another study focused on quinazolinone-triazole hybrids, evaluating their cytotoxic effects against cancer cell lines, further supporting the compound's relevance in cancer research (F. Hassanzadeh, H. Sadeghi-aliabadi, Shadan Nikooei, E. Jafari, G. Vaseghi, 2019).
Advanced Synthesis Techniques
Research has also focused on developing advanced synthesis techniques for quinazolinone derivatives. One notable method involves the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling, demonstrating an efficient and environmentally friendly approach to synthesizing these compounds (Seuli Parua, Siuli Das, Rina Sikari, S. Sinha, N. Paul, 2017). This highlights the ongoing efforts to improve the synthesis efficiency of quinazolinone derivatives for various scientific applications.
Future Directions
properties
IUPAC Name |
6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8;/h1-3H,13H2,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWFQAXQBPKTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride |
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